2,3-Difluoro-4-(trifluoromethoxy)benzoic acid

Descripción

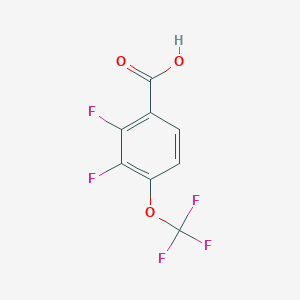

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by:

- Molecular Formula: C₈H₃F₅O₃ (inferred from substituents).

- Substituents: Fluorine atoms at positions 2 and 3, and a trifluoromethoxy (-OCF₃) group at position 4 on the benzene ring.

- Key Features: The trifluoromethoxy group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group (pKa ≈ 1.5–2.5, estimated based on analogs) . Fluorine atoms further modulate electronic and steric properties, influencing reactivity and biological activity.

Propiedades

IUPAC Name |

2,3-difluoro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRSTEMHRVHLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethoxy group can be introduced using trifluoromethyl ethers in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid serves as an important synthetic intermediate for the development of anticancer drugs. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of compounds, which is crucial for drug efficacy. Research indicates that derivatives of this compound can be utilized in synthesizing phenylaminobenzhydroxamic acid derivatives that exhibit anticancer properties .

Fluorinated Drug Development

The incorporation of fluorine into drug candidates often improves their pharmacokinetic properties. Compounds with trifluoromethyl groups are known to modulate biological activity and improve selectivity towards biological targets. For example, the synthesis of derivatives containing this compound has been explored in the context of developing new inhibitors for cancer cell proliferation .

Agricultural Chemistry

Pesticide Development

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and environmental stability. This compound can be employed as an intermediate in the synthesis of novel herbicides or fungicides that target specific pathways in pests while minimizing harm to non-target organisms .

Synthesis of Agrochemical Intermediates

The compound can also be utilized in producing various agrochemical intermediates that leverage its unique electronic properties to enhance efficacy against pests and diseases. This application is particularly relevant in developing selective herbicides that reduce crop damage while effectively controlling weed populations .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to impart desirable properties such as hydrophobicity and thermal stability. The fluorinated moieties can enhance the mechanical properties and chemical resistance of polymers used in various industrial applications .

Fluorous Phase Separation

The compound's unique structure allows it to be used in fluorous phase separation techniques, which are valuable for purification processes in organic synthesis. This property is particularly useful in separating products from reaction mixtures where traditional methods may fail due to solubility issues .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anticancer agents | Improved efficacy and selectivity |

| Agricultural Chemistry | Development of herbicides and fungicides | Enhanced activity with reduced toxicity |

| Material Science | Incorporation into polymers | Increased mechanical properties |

| Fluorous phase separation | Efficient purification processes |

Case Studies

-

Anticancer Drug Synthesis

A study demonstrated that derivatives synthesized from this compound showed significant inhibition of cancer cell lines. The modifications improved binding affinity to target enzymes involved in tumor growth, highlighting its potential as a lead compound for drug development . -

Agrochemical Development

Research focused on synthesizing new herbicides using this compound as a starting material revealed that certain derivatives exhibited selective toxicity towards specific weed species while maintaining crop safety, showcasing its utility in sustainable agriculture practices . -

Polymer Applications

The integration of this compound into polymer formulations resulted in materials with superior thermal stability and chemical resistance compared to non-fluorinated counterparts. These materials are being explored for use in harsh chemical environments .

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. This can lead to the modulation of biological pathways and the exertion of desired effects .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Key Observations :

- Acidity: The trifluoromethoxy group in the target compound increases acidity compared to non-fluorinated analogs (e.g., 4-hydroxybenzoic acid, pKa ≈ 4.5).

Alkoxy vs. Trifluoromethoxy Derivatives

Key Observations :

- Lipophilicity: Alkoxy derivatives (e.g., hexyloxy, nonyloxy) increase lipophilicity (logP ≈ 3–5), favoring membrane permeability.

- Metabolic Stability : Trifluoromethoxy groups resist oxidative metabolism better than alkoxy groups, making the target compound more suitable for prolonged biological activity .

Actividad Biológica

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of both difluoro and trifluoromethoxy groups, which enhance its reactivity and selectivity in biological systems. This article reviews its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 236.10 g/mol |

| Melting Point | 90-92 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound's binding affinity due to halogen bonding interactions , which are crucial in modulating various biological pathways.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for certain enzymes. The presence of fluorine atoms increases the lipophilicity and electronic properties of the compound, which may lead to improved interactions with enzyme active sites. Studies have demonstrated its potential in inhibiting enzymes involved in metabolic pathways, thereby influencing cellular functions.

Case Studies

- Enzyme Interaction Study : A study focused on the inhibition of myeloperoxidase (MPO) showed that derivatives of benzoic acids with trifluoromethoxy substituents exhibited significant inhibitory activity, suggesting that this compound could have similar effects .

- G Protein-Coupled Receptors (GPCRs) : Structure-activity relationship (SAR) studies indicated that compounds with trifluoromethoxy groups enhance agonistic activity at GPCRs. This suggests that this compound may also act as a potent modulator for these receptors, potentially leading to new therapeutic avenues.

Research Applications

The compound is being explored for various applications in drug discovery and development due to its favorable biological properties:

- Agrochemicals : Its unique structure allows for the development of new agrochemical products with enhanced efficacy against pests.

- Pharmaceuticals : The compound's ability to modulate enzyme activity makes it a candidate for developing anti-inflammatory and anticancer therapies.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2,3-Difluoro-4-(trifluoromethyl)benzoic acid | Moderate enzyme inhibition | Trifluoromethyl group |

| 4-(Trifluoromethyl)benzoic acid | Antimicrobial properties | Simple fluorinated structure |

| 2-Fluoro-4-(trifluoromethoxy)benzoic acid | Enhanced GPCR interaction | Halogen bonding interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3-difluoro-4-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving fluorination and trifluoromethoxy group introduction. For example, analogous compounds (e.g., 2,3-difluoro-4-(2-morpholinoethoxy)benzaldehyde) are synthesized using nucleophilic aromatic substitution under anhydrous conditions with catalysts like K₂CO₃ . Optimization of temperature (60–100°C) and solvent polarity (DMF or THF) is critical to avoid side reactions. LCMS (e.g., m/z 412 [M+H]⁺) and HPLC (retention time ~0.95–1.03 minutes under SMD-TFA05 conditions) are used to monitor intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₈H₃F₅O₂, MW 226.10) . HPLC with trifluoroacetic acid (TFA) modifiers ensures purity (>95% by area under the curve) . Fluorine-19 NMR (δ -60 to -70 ppm for CF₃O groups) and X-ray crystallography (for crystalline derivatives) resolve structural ambiguities .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage at -20°C in inert atmospheres (argon) to prevent hydrolysis of the trifluoromethoxy group. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <2% decomposition when protected from UV light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in electrophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, directing substitutions to meta/para positions. Computational studies (DFT) reveal activation barriers for fluorination are ~15–20 kcal/mol higher than non-fluorinated analogs. Kinetic isotopic labeling (²H/¹⁹F) tracks regioselectivity in halogenation reactions .

Q. How can structural modifications enhance the compound’s bioactivity while retaining metabolic stability?

- Methodological Answer : Introduce hydroxyl groups at the 5-position (as in 2,3-difluoro-4-hydroxybenzoic acid analogs) to improve solubility and binding affinity to enzymes like COX-2. Fluorine substitution at the 3-position increases lipophilicity (logP ~2.5) and blood-brain barrier penetration, as seen in salicylic acid derivatives .

Q. What experimental designs resolve contradictory data on the compound’s biological activity across cell lines?

- Methodological Answer : Use isogenic cell lines to isolate genetic factors influencing activity. Dose-response curves (IC₅₀ values) combined with proteomics (e.g., SILAC labeling) identify off-target effects. Comparative studies with 3,5-difluoro-2-hydroxybenzoic acid (anti-inflammatory EC₅₀ = 10 μM) contextualize structure-activity relationships .

Q. How does the compound’s fluorination pattern affect its electronic properties in material science applications?

- Methodological Answer : Cyclic voltammetry shows reduction potentials shift by +0.3 V compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects. Surface-enhanced Raman spectroscopy (SERS) maps charge distribution in self-assembled monolayers .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₃F₅O₂ | |

| Molecular Weight | 226.10 g/mol | |

| HPLC Retention Time (TFA) | 0.95–1.03 minutes | |

| LogP (Predicted) | 2.5 | |

| Thermal Stability | Stable up to 150°C (TGA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.